molecular formula C24H25ClN4O2 B12168601 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B12168601
M. Wt: 436.9 g/mol
InChI Key: HMEPRDZSHTZIQZ-UHFFFAOYSA-N
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Description

“2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide” is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring, a pyridazinone core, and a chlorophenyl group suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions could target the pyridazinone core or the carbonyl groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, pyridazinone derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents. This compound might be studied for similar activities.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective properties.

Industry

Industrially, this compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Antagonism: Blocking receptor sites and preventing the binding of natural ligands.

    Signal Transduction Modulation: Interfering with intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide
  • 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of “2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C24H25ClN4O2/c25-20-6-8-21(9-7-20)26-23(30)17-29-24(31)11-10-22(27-29)28-14-12-19(13-15-28)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2,(H,26,30)

InChI Key

HMEPRDZSHTZIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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